(R)-2-Methoxy-4-(2-trifluoromethyl-pyrrolidin-1-yl)aniline
CAS No.:
Cat. No.: VC17564681
Molecular Formula: C12H15F3N2O
Molecular Weight: 260.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H15F3N2O |
|---|---|
| Molecular Weight | 260.26 g/mol |
| IUPAC Name | 2-methoxy-4-[(2R)-2-(trifluoromethyl)pyrrolidin-1-yl]aniline |
| Standard InChI | InChI=1S/C12H15F3N2O/c1-18-10-7-8(4-5-9(10)16)17-6-2-3-11(17)12(13,14)15/h4-5,7,11H,2-3,6,16H2,1H3/t11-/m1/s1 |
| Standard InChI Key | LPEHQUMQJRYXSX-LLVKDONJSA-N |
| Isomeric SMILES | COC1=C(C=CC(=C1)N2CCC[C@@H]2C(F)(F)F)N |
| Canonical SMILES | COC1=C(C=CC(=C1)N2CCCC2C(F)(F)F)N |
Introduction
Overview of the Compound
Chemical Name: (R)-2-Methoxy-4-(2-trifluoromethyl-pyrrolidin-1-yl)aniline
Molecular Formula:
Molecular Weight: 260.26 g/mol .
IUPAC Name: 2-methoxy-4-[2-(trifluoromethyl)pyrrolidin-1-yl]aniline .
This compound is a fluorinated aniline derivative featuring a methoxy group at position 2 and a pyrrolidine ring substituted with a trifluoromethyl group at position 4. Its stereochemistry is denoted by the (R)-configuration, indicating its chirality.
Structural Features
The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, making it a potential candidate for pharmaceutical applications.
Synthesis Pathways
The synthesis of (R)-2-Methoxy-4-(2-trifluoromethyl-pyrrolidin-1-yl)aniline typically involves:
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Aromatic Substitution Reactions:
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Introduction of the methoxy group on the benzene ring.
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Subsequent nucleophilic substitution to attach the pyrrolidine moiety.
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Trifluoromethylation:
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Incorporation of the trifluoromethyl group using reagents such as trifluoromethyl iodide or trifluoroacetic acid derivatives.
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Chiral Resolution:
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The stereochemistry is controlled either through enantioselective synthesis or post-synthetic resolution techniques.
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These steps are optimized for yield and purity, often employing catalysis and controlled reaction conditions.
Biological Activity and Applications
The compound's structural features, particularly the trifluoromethyl group, suggest potential bioactivity:
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Pharmacological Potential:
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Trifluoromethylated compounds often exhibit enhanced metabolic stability and receptor binding affinity.
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The amine functionality may enable interactions with biological targets such as enzymes or receptors.
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Drug Discovery Applications:
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Could serve as a scaffold for developing inhibitors or modulators targeting specific pathways.
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Likely candidates include neurological or cardiovascular systems due to its structural similarity to other bioactive amines.
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Toxicological Profile:
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Fluorinated compounds are generally well-tolerated but require detailed toxicological evaluation to assess bioaccumulation risks.
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Research Findings
Recent studies have focused on fluorinated aromatic amines for their pharmacokinetic advantages:
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Stability Studies:
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Structure-Activity Relationship (SAR):
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Substituents like methoxy groups improve water solubility, while trifluoromethyl groups enhance receptor binding due to their electron-withdrawing effects.
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Potential Applications in Antimicrobial Agents:
Limitations and Future Directions
While promising, several challenges remain:
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Lack of comprehensive biological data for this specific compound.
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Need for detailed toxicity studies to confirm safety.
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Further exploration of its synthetic derivatives for broader pharmacological applications.
Future research should focus on high-throughput screening for bioactivity, computational modeling for target prediction, and preclinical trials to evaluate efficacy.
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